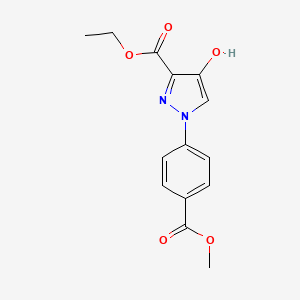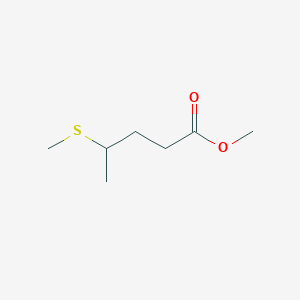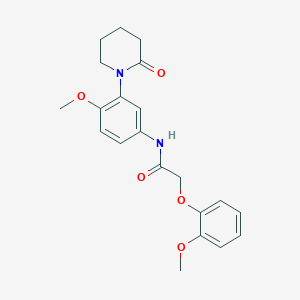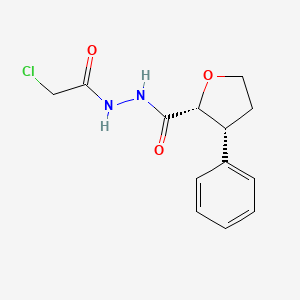
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide, also known as CPON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPON is a hydrazide derivative that has been synthesized through a specific method, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
The mechanism of action of (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been shown to disrupt the formation of microtubules, which are involved in cell division and movement.
生化和生理效应
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been shown to inhibit the replication of certain viruses and fungi. In vivo studies have shown that (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can improve cognitive function in animal models of Alzheimer's disease. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is also relatively inexpensive compared to other compounds that exhibit similar activities. However, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has some limitations, including its low aqueous solubility, which can make it difficult to administer in vivo. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide also has limited bioavailability, which can limit its effectiveness as a drug.
未来方向
There are several future directions for (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide research, including its potential use as a drug for neurological disorders such as Alzheimer's disease. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide could also be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide could be modified to improve its solubility and bioavailability, which could enhance its effectiveness as a drug. Finally, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide could be studied for its potential use in combination therapies with other drugs to improve their effectiveness.
合成方法
The synthesis of (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide involves the reaction of (2R,3R)-3-phenyloxolane-2-carbohydrazide with 2-chloroacetyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification techniques such as column chromatography or recrystallization. The yield of (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can vary depending on the reaction conditions, but it has been reported to be around 60-70%.
科学研究应用
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antifungal activities, making it a promising candidate for drug development. (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease. Furthermore, (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
(2R,3R)-N'-(2-chloroacetyl)-3-phenyloxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-8-11(17)15-16-13(18)12-10(6-7-19-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,15,17)(H,16,18)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWZAKATYDRKT-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1C2=CC=CC=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

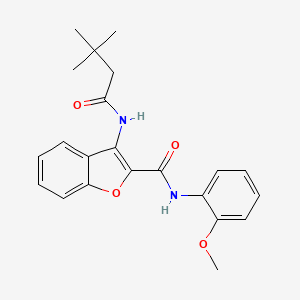
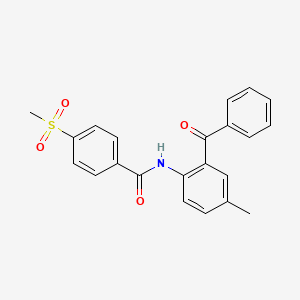
![Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2809511.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)
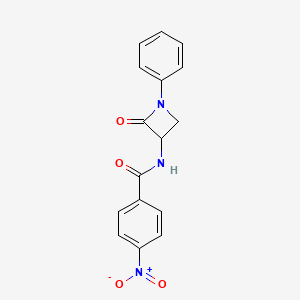
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)
![2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2809518.png)
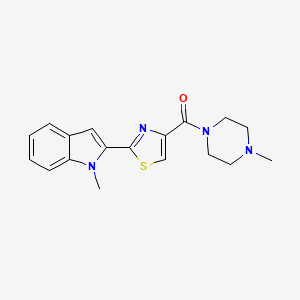
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2809521.png)
![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)
